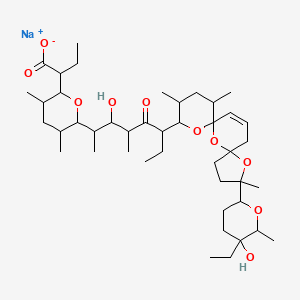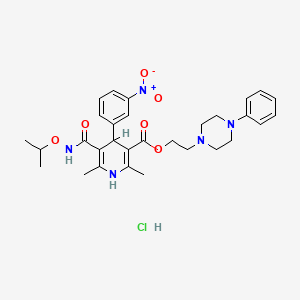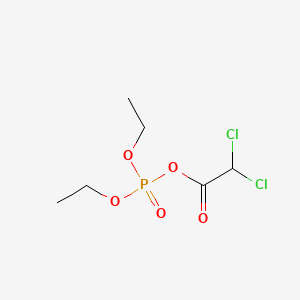
Dichloroacetic acid anhydride with diethyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno es un compuesto químico con la fórmula molecular C6H11Cl2O5P. Este compuesto es conocido por sus propiedades únicas y aplicaciones en varios campos científicos, incluyendo química, biología y medicina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno se puede sintetizar a través de la reacción del ácido dicloroacético con fosfato de dietilo e hidrógeno bajo condiciones controladas. La reacción típicamente implica el uso de un agente deshidratante para facilitar la formación del enlace anhídrido .
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno se somete a diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos más simples.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes. Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir diferentes compuestos clorados o fosforilados .
Aplicaciones Científicas De Investigación
El anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en varios procesos de síntesis química.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y su papel en las vías bioquímicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo sus efectos en el metabolismo celular y el tratamiento del cáncer.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales
Mecanismo De Acción
El mecanismo de acción del anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o alterar las vías metabólicas, lo que lleva a cambios en las funciones celulares. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido cloroacético: Similar en estructura pero con diferentes propiedades químicas y aplicaciones.
Ácido tricloroacético: Otro compuesto relacionado con usos y efectos distintos.
Ácido acético: Un análogo más simple con una amplia gama de aplicaciones.
Unicidad
El anhídrido del ácido dicloroacético con fosfato de dietilo e hidrógeno es único debido a su estructura química específica, que confiere propiedades y reactividad distintas. Su capacidad de sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos científicos lo convierten en un compuesto valioso para la investigación y los fines industriales .
Propiedades
Número CAS |
91674-71-4 |
|---|---|
Fórmula molecular |
C6H11Cl2O5P |
Peso molecular |
265.03 g/mol |
Nombre IUPAC |
diethoxyphosphoryl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H11Cl2O5P/c1-3-11-14(10,12-4-2)13-6(9)5(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
UUTZHHSHLYPILJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


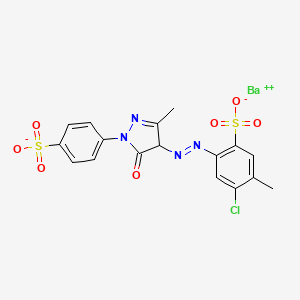
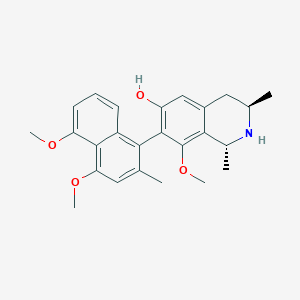
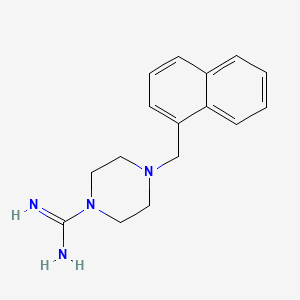
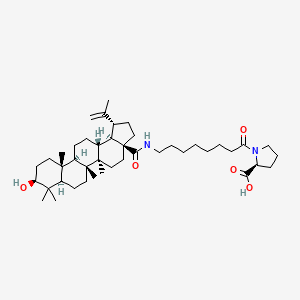
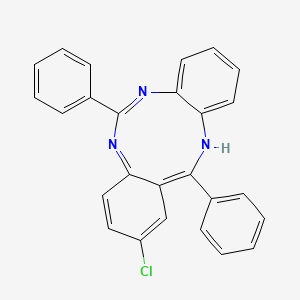
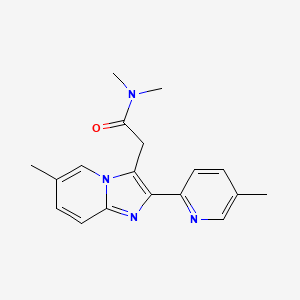

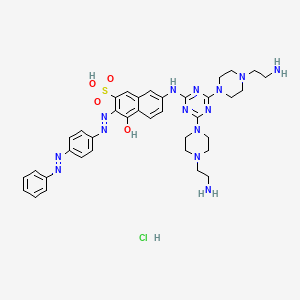
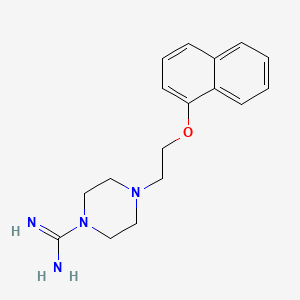
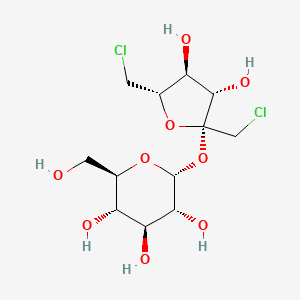
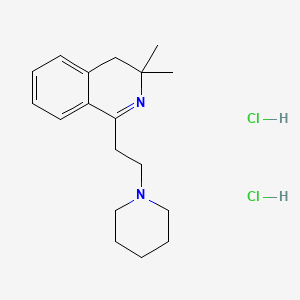
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
